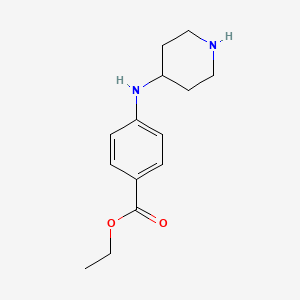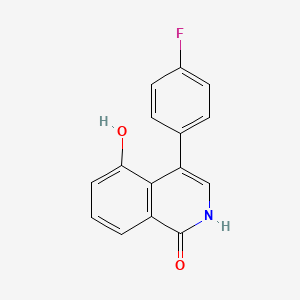![molecular formula C13H10N6 B11861145 3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine CAS No. 4022-97-3](/img/structure/B11861145.png)
3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine is a heterocyclic compound that belongs to the class of triazolopurines. These compounds are known for their diverse biological activities, including antitumor and antiviral properties . The structure of this compound consists of a triazole ring fused to a purine ring, with a benzyl group attached to the triazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine typically involves the reaction of 1-amino-9-benzyl-6-iminopurine with diethoxymethyl acetate (DEMA). The reaction is carried out by refluxing the reactants in diethoxymethyl acetate for 4-5 hours. After the reaction is complete, the solvent is removed, and the residue is extracted with chloroform to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazolopurines.
Applications De Recherche Scientifique
3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential as an antitumor and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors in the biological system, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-Triazolo[3,1-i]purine
Uniqueness
3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine is unique due to its specific structural features and the presence of a benzyl group, which imparts distinct biological activities. Compared to similar compounds, it exhibits a unique combination of antitumor and antiviral properties, making it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
4022-97-3 |
|---|---|
Formule moléculaire |
C13H10N6 |
Poids moléculaire |
250.26 g/mol |
Nom IUPAC |
3-benzyl-[1,2,4]triazolo[5,1-f]purine |
InChI |
InChI=1S/C13H10N6/c1-2-4-10(5-3-1)6-18-8-15-11-12(18)16-9-19-13(11)14-7-17-19/h1-5,7-9H,6H2 |
Clé InChI |
JYVQPVOBWNRPBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN4C3=NC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11861101.png)


![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11861111.png)

![Ethyl 4,6-dimethoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11861119.png)

![Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B11861132.png)
![4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine](/img/structure/B11861142.png)
